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Compound of Interest

Compound Name: 3-Isopropylphenol

Cat. No.: B7770334 Get Quote

3-Isopropylphenol (also known as m-isopropylphenol) is an alkylphenol of significant interest

in several scientific domains. It is recognized as a process impurity in the manufacturing of the

widely used anesthetic, Propofol, making its characterization crucial for pharmaceutical quality

control.[1] Furthermore, its distinct physicochemical properties have led to its use in linear

solvation energy relationship (LSER) studies for characterizing chromatographic stationary

phases.[1] For researchers, scientists, and drug development professionals, a deep

understanding of a molecule's thermochemical properties—such as its enthalpy of formation,

heat capacity, and phase transition energetics—is not merely academic. This data forms the

bedrock of process safety assessments, reaction optimization, and the prediction of chemical

behavior and stability.

This guide provides a comprehensive overview of the known thermochemical data for 3-
isopropylphenol. It moves beyond a simple tabulation of values to delve into the experimental

and computational methodologies used for their determination. By explaining the causality

behind these protocols, this document aims to provide a self-validating framework for

understanding, applying, and even generating new thermochemical data for this and related

phenolic compounds.

Physicochemical and Thermochemical Properties
A foundational step in any thermochemical analysis is the characterization of the compound's

fundamental physical properties. These values are essential for experimental design and for

providing context to the energetic data.
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Table 1: Key Physicochemical and Thermochemical Properties of 3-Isopropylphenol
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Property Value Source(s)

Identifiers

Molecular Formula C₉H₁₂O [2][3]

Molecular Weight 136.19 g/mol [2][4]

CAS Number 618-45-1 [1][3][4]

IUPAC Name 3-propan-2-ylphenol [2]

Physical Properties

Appearance Liquid at room temperature [1][5]

Melting Point 25 - 26 °C (298.15 - 299.15 K) [1][3][4][6]

Boiling Point
228 - 229 °C (501.15 - 502.15

K) at 760 mmHg
[1][3][4][6]

Density 0.994 g/mL at 25 °C [1][3][4]

Refractive Index (n²⁰/D) 1.526 [1][3][4]

Vapor Pressure
~0.05 mmHg at 25 °C

(estimated)
[6]

Flash Point 104 °C (219.2 °F) [1][4]

Water Solubility
962 mg/L at 20 °C

(experimental)
[6]

Thermochemical Data

Molar Enthalpy of Vaporization

(ΔvapH)

Evaluated, specific value not

readily available in cited

literature

[1][7]

Enthalpy of Formation (ΔfH°)

Data not explicitly found;

determination via combustion

calorimetry is the standard

approach.
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Enthalpy of Combustion

(ΔcH°)

Data not explicitly found;

requires experimental

determination.

Enthalpy of Fusion (ΔfusH)
Data not explicitly found;

determinable via DSC.

Note: While specific experimental values for the primary thermochemical properties of 3-
isopropylphenol are not widely published in readily accessible databases, the methodologies

for their determination are well-established for phenolic compounds.

Part 1: Experimental Determination of
Thermochemical Data
The acquisition of reliable thermochemical data is rooted in precise calorimetric measurements.

The following sections detail the authoritative protocols for determining the key energetic

properties of compounds like 3-isopropylphenol.

Enthalpy of Combustion and Formation via Bomb
Calorimetry
The standard molar enthalpy of formation (ΔfH°m) is one of the most critical thermochemical

parameters. It is typically derived from the experimentally determined standard molar enthalpy

of combustion (ΔcH°m) using Hess's Law. The primary technique for this is static bomb

combustion calorimetry.[8]

Causality and Protocol Integrity: Phenolic compounds present specific challenges in

combustion calorimetry. They can be hygroscopic and are susceptible to premature oxidation.

[9] Furthermore, many, including 3-isopropylphenol with its melting point near room

temperature, have significant vapor pressures that preclude placing an open sample in the

bomb.[9] The protocol must therefore ensure a complete, well-defined combustion event.

Sealing the sample in a container of known and low heat of combustion, such as a

polyethylene bag, is a field-proven method to overcome these issues.[9]

Step-by-Step Experimental Protocol: Combustion Calorimetry
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Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity 3-isopropylphenol is
weighed. Due to its low melting point and vapor pressure, the liquid sample is pipetted into a

pre-weighed polyethylene bag of known mass and heat of combustion. The bag is then heat-

sealed.

Calorimeter Setup: The sealed sample is placed in a platinum crucible within the combustion

bomb. A platinum or iron fuse wire is positioned to be in contact with the bag. A small, known

amount of distilled water (e.g., 1.0 cm³) is added to the bomb to ensure the final state of

water is liquid, as required for standard state calculations.

Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3

MPa.[8] It is then submerged in a precisely measured volume of water in the calorimeter's

insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing a

current through the fuse wire.

Temperature Measurement: The temperature of the water surrounding the bomb is

monitored with high precision (e.g., using a quartz thermometer) before, during, and after

combustion until a stable final temperature is reached.

Energy Calculation: The gross heat released (ΔU) is calculated from the observed

temperature rise (ΔT) and the energy equivalent of the calorimeter system (εcalor). The

energy equivalent is determined separately by combusting a certified standard, such as

benzoic acid.[10]

Corrections: Corrections are applied for the heat of combustion of the polyethylene bag, the

fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

Standard State Conversion: The corrected internal energy of combustion (ΔcU°m) is

converted to the standard enthalpy of combustion (ΔcH°m) using the relation ΔH = ΔU +

ΔnRT, where Δn is the change in moles of gas in the combustion reaction: C₉H₁₂O(l) + 11.5

O₂(g) → 9 CO₂(g) + 6 H₂O(l)

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°m) is calculated

using Hess's law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).
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Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
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Phase Transition Enthalpies via Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique for measuring the

energetics of phase transitions, such as melting (fusion) and solid-solid transitions, as well as

heat capacity.[11][12]

Causality and Protocol Integrity: The integrity of a DSC measurement relies on precise

calibration of both temperature and heat flow, typically using high-purity standards like indium.

For quantitative analysis (enthalpy), the baseline must be stable and correctly subtracted from

the transition peak. The heating rate is a critical parameter; slower rates provide better

resolution but weaker signals, while faster rates can introduce thermal lag. A rate of 5-10 K/min

is common for this type of analysis.

Step-by-Step Experimental Protocol: DSC for Enthalpy of Fusion

Sample Preparation: A small, accurately weighed sample (2-5 mg) of 3-isopropylphenol is
hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is

purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

Thermal Program: The sample is cooled to a temperature well below its expected melting

point (e.g., -20 °C) and held isothermally to establish a stable baseline.

Heating Scan: The sample is heated at a constant, controlled rate (e.g., 10 K/min) through its

melting point to a temperature where it is fully liquid. The differential heat flow between the

sample and the reference is recorded as a function of temperature.

Data Analysis: The resulting plot shows an endothermic peak corresponding to the melting of

3-isopropylphenol. The onset temperature of this peak is taken as the melting point. The

area of the peak, after baseline subtraction, is integrated.

Enthalpy Calculation: The enthalpy of fusion (ΔfusH) is calculated by dividing the integrated

peak area (in mJ) by the sample mass (in mg), yielding a value in J/g, which is then

converted to kJ/mol using the molar mass.
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Setup Measurement Analysis
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Caption: Workflow for determining enthalpy of fusion using DSC.

Part 2: Computational Thermochemistry
Where experimental data is scarce, high-level computational chemistry provides a robust

alternative for estimating thermochemical properties. These methods are indispensable for

predicting the energetics of isomers, reaction intermediates, and unstable species.

Methodologies and Rationale:

Ab initio Methods: High-level composite methods like Gaussian-3 (G3) and Complete Basis

Set (CBS) are designed to approximate the results of exact, computationally expensive

calculations.[8][13] For example, the G3(MP2)//B3LYP approach involves geometry

optimization at the B3LYP level of theory followed by a series of single-point energy

calculations to extrapolate to a highly accurate energy.[8] This provides reliable gas-phase

enthalpies of formation.

Density Functional Theory (DFT): DFT methods are widely used to study the thermochemical

properties of substituted phenols.[14] They offer a balance between computational cost and

accuracy, making them suitable for calculating properties like O-H bond dissociation

enthalpies (BDEs), which are critical for understanding antioxidant activity.[15]

Empirical Schemes: Methods like the Cox scheme can provide reasonable estimates of gas-

phase enthalpies of formation by assuming the additivity of enthalpic increments from

related, well-characterized molecules such as benzene, phenol, and diphenyl ether.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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